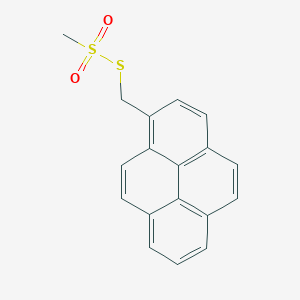

1-Pyrenylmethyl methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(methylsulfonylsulfanylmethyl)pyrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKQGBUJTFUGBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701272978 |

Source

|

| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384342-65-8 |

Source

|

| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=384342-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(1-Pyrenylmethyl) methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701272978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pyrenylmethyl methanethiosulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1-Pyrenylmethyl Methanethiosulfonate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 1-pyrenylmethyl methanethiosulfonate (PyM-MTS). It is intended for researchers, scientists, and drug development professionals who require a reliable source of this valuable fluorescent labeling reagent. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure a successful outcome.

Introduction: The Significance of this compound

This compound is a fluorescent labeling reagent specifically designed to target cysteine residues in proteins. Its utility stems from the unique properties of the pyrene moiety, which exhibits a long fluorescence lifetime and sensitivity to its local environment, making it an exceptional probe for studying protein conformation and dynamics. The methanethiosulfonate (MTS) group provides a highly specific and efficient means of covalently attaching the pyrene fluorophore to the thiol group of cysteine residues. This targeted labeling is invaluable in various applications, including the study of ion channel gating mechanisms, protein-protein interactions, and the structural changes associated with drug binding.

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is typically achieved through a robust two-step process. The first step involves the conversion of the relatively inert hydroxyl group of 1-(hydroxymethyl)pyrene into a more reactive leaving group, typically a halide. The second step is a nucleophilic substitution where the halide is displaced by the methanethiosulfonate anion to yield the final product.

Caption: A diagram illustrating the two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 1-(Hydroxymethyl)pyrene | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| Potassium methanethiosulfonate | ≥97% | Santa Cruz Biotechnology |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |

| Brine | Saturated aqueous solution | Fisher Scientific |

| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Fisher Scientific |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 1-(Chloromethyl)pyrene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(hydroxymethyl)pyrene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 eq) to the stirred solution at 0 °C (ice bath). The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-(chloromethyl)pyrene, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1-(chloromethyl)pyrene from the previous step in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Methanethiosulfonate: Add potassium methanethiosulfonate (1.5 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, pour the mixture into ice-cold water, which will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials and byproducts. Column chromatography is the most effective method for this purpose.

Caption: A workflow diagram for the purification of this compound via column chromatography.

Column Chromatography Protocol

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.

Characterization of the Final Product

It is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

| Technique | Expected Result |

| ¹H NMR | Characteristic peaks for the pyrene protons (in the aromatic region) and the methylene and methyl protons of the methanethiosulfonate group. |

| ¹³C NMR | Resonances corresponding to the carbons of the pyrene ring and the methanethiosulfonate moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

| HPLC | A single major peak indicating high purity. |

Safety and Handling

-

Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Dichloromethane and N,N-dimethylformamide are hazardous solvents. Avoid inhalation and skin contact.

-

Pyrene derivatives can be irritants. Handle with care and avoid creating dust.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction or decomposition of the product. | Ensure anhydrous conditions and control the reaction temperature. |

| Low yield in Step 2 | Incomplete reaction or side reactions. | Ensure the use of anhydrous DMF and allow for sufficient reaction time. |

| Impure product after chromatography | Inefficient separation. | Optimize the eluent system for column chromatography; consider using a shallower gradient. |

Conclusion

This guide provides a detailed and reliable protocol for the synthesis and purification of this compound. By following these procedures and understanding the underlying chemical principles, researchers can confidently produce high-purity PyM-MTS for their specific applications in protein chemistry and drug development. The successful synthesis and purification of this valuable reagent will enable more precise and insightful studies of protein structure and function.

References

-

Synthesis of Pyrenyl-MTS: This reference provides a detailed protocol for the synthesis of this compound, which is analogous to the procedures described in this guide. Source: Bioconjugate Chemistry, URL: [Link]

-

Properties of Pyrene as a Fluorescent Probe: This article discusses the photophysical properties of pyrene that make it a useful fluorescent probe in biological systems. Source: Journal of the American Chemical Society, URL: [Link]

-

Methanethiosulfonate Chemistry for Cysteine Modification: This review details the chemistry of methanethiosulfonate reagents and their application in cysteine modification. Source: Methods in Enzymology, URL: [Link]

Technical Guide: 1-Pyrenylmethyl Methanethiosulfonate (PMMT) Mechanism & Application

This guide details the mechanism, application, and experimental protocols for 1-Pyrenylmethyl methanethiosulfonate (PMMT) , a highly specific sulfhydryl-reactive fluorescent probe.

Executive Summary

This compound (PMMT) is a specialized fluorogenic reagent designed for site-directed labeling of cysteine residues in proteins. It combines the high specificity of the methanethiosulfonate (MTS) reactive group with the unique photophysical properties of the pyrene fluorophore. Unlike irreversible alkylating agents (e.g., iodoacetamides), PMMT forms a reversible mixed disulfide bond. Its primary utility lies in Substituted Cysteine Accessibility Method (SCAM) analysis and conformational distance measurements via excimer formation, acting as a "molecular ruler" for distances <10 Å.

Chemical Structure and Properties[1][2][3]

PMMT consists of a hydrophobic pyrene ring system linked via a methylene bridge to a methanethiosulfonate reactive group.

-

Chemical Formula:

-

Reactive Moiety: Methanethiosulfonate (

)[1][2][3] -

Fluorophore: Pyrene[4]

-

Solubility: Low in water; requires dissolution in organic solvents (DMSO or DMF) prior to aqueous dilution.

The "Warhead": Methanethiosulfonate (MTS)

The MTS group is superior to maleimides for accessibility scanning because of its small size and high reactivity rate (

Mechanism of Action

The reaction between PMMT and a protein thiol is a nucleophilic substitution at the sulfenyl sulfur atom.

The Reaction Pathway

-

Ionization: The cysteine sulfhydryl (-SH) deprotonates to form a thiolate anion (

). This is pH-dependent (favored at pH > 6.5). -

Nucleophilic Attack: The thiolate nucleophile attacks the sulfur atom of the PMMT methanethiosulfonate group.

-

Displacement: Methanesulfinic acid (methanesulfinate) is displaced as the leaving group.

-

Product Formation: A stable, yet reversible, mixed disulfide bond is formed between the protein and the pyrenylmethyl group.

Reversibility

Unlike maleimide-thioether bonds, the disulfide bond formed by PMMT can be cleaved using reducing agents like Dithiothreitol (DTT) or TCEP, allowing for label removal or "protection/deprotection" strategies during complex purification workflows.

Visualization of Mechanism

Figure 1: The nucleophilic attack of the protein thiolate on PMMT, displacing methanesulfinate.

Fluorescence Physics: The "Molecular Ruler"

PMMT is unique because pyrene fluorescence is environmentally sensitive and concentration-dependent.

Monomer Emission

-

State: Single isolated pyrene label.

-

Emission: distinct vibrational peaks in the blue region (~375 nm, 395 nm).

-

Indication: The cysteine is solvent-exposed but isolated from other pyrenes (>15 Å away).

Excimer Emission[2][8]

-

State: Two pyrene moieties in close proximity (~3.5 Å stacking interaction) form an Excited State Dimer (Excimer) .

-

Emission: Broad, featureless band in the green region (~460–480 nm).

-

Indication: Two labeled cysteines are spatially close (typically <10 Å).

-

Application: This shift from Blue (Monomer) to Green (Excimer) allows researchers to detect conformational changes that bring two residues together (e.g., channel gating, protein folding).

Figure 2: Distance-dependent fluorescence switching between monomer and excimer states.

Experimental Protocol: Site-Directed Labeling

Objective: Label a specific cysteine mutant of a protein with PMMT to assess accessibility or conformational distance.

Materials

-

Buffer A: 20 mM HEPES, 150 mM NaCl, pH 7.4 (Degassed). Avoid buffers with free thiols (DTT, BME).

-

PMMT Stock: 10 mM in anhydrous DMSO or DMF. Store at -20°C in dark.

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Preferred over DTT as it does not require removal before labeling in some cases, though removal is safer.

-

Stop Solution: 100 mM L-Cysteine or Glutathione.

Workflow

Step 1: Protein Preparation & Reduction

Ensure the cysteine is in the reactive reduced state.

-

Dilute protein to 10–50 µM in Buffer A.

-

Add 10-fold molar excess of TCEP.

-

Incubate for 20 minutes at room temperature.

-

Critical: Remove TCEP using a desalting column (e.g., PD-10) or dialysis. Although MTS reacts faster with protein thiols than TCEP, TCEP can still consume the reagent.

Step 2: Labeling Reaction[5]

-

Prepare a fresh working solution of PMMT in Buffer A (from DMSO stock). Note: Keep DMSO < 5% final volume.

-

Add PMMT to the protein solution at a 5 to 10-fold molar excess over thiol groups.

-

Why? MTS hydrolysis is slow, but the excess drives the reaction to completion rapidly (seconds to minutes).

-

-

Incubate for 15–30 minutes at room temperature (or 4°C for 1 hour) in the dark .

Step 3: Quenching & Purification

-

Add 10 mM L-Cysteine to quench unreacted PMMT.

-

Incubate for 5 minutes.

-

Remove excess reagent and quencher via size-exclusion chromatography (SEC) or extensive dialysis.

Step 4: Analysis

-

Measure Absorbance at 280 nm (Protein) and 343 nm (Pyrene).

-

Calculate Labeling Efficiency:

- at 343 nm.

-

(Correction Factor)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Oxidized cysteines (disulfides) | Increase TCEP reduction time; ensure anaerobic conditions. |

| pH too low | Adjust pH to 7.5 to increase thiolate ( | |

| Precipitation | Hydrophobic aggregation | Pyrene is hydrophobic. Lower PMMT concentration or add mild detergent (e.g., 0.05% DDM). |

| No Excimer (Green) Signal | Residues too far apart | Cysteines are >15 Å apart. Move cysteine mutation sites closer. |

| Rigid orientation | Pyrenes must stack. Linker flexibility may be insufficient; try a longer linker analog if available. | |

| High Background | Non-specific labeling | PMMT is highly specific, but ensure no other surface cysteines are present. Use Cys-free background mutant. |

References

-

Toronto Research Chemicals. this compound Product Page. (Chemical structure and basic properties). Link

-

Biotium. Protocol: Maleimide Labeling of Protein Thiols. (General thiol labeling principles applicable to MTS). Link

- Kenyon, G. L., & Bruice, T. W. (1977). Novel sulfhydryl reagents. Methods in Enzymology.

- Sahoo, H. (2012). Fluorescence resonance energy transfer (FRET) and excimer formation... Journal of Photochemistry and Photobiology. (Pyrene excimer physics).

-

Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. Methods in Enzymology. (Primary application of MTS reagents in SCAM). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

Molar Extinction Coefficient of 1-Pyrenylmethyl methanethiosulfonate (PMTS)

This guide provides an in-depth technical analysis of the molar extinction coefficient and application protocols for 1-Pyrenylmethyl methanethiosulfonate (PMTS) .[1] It is structured to serve as a definitive reference for researchers conducting Cysteine-Scanning Mutagenesis (SCAM), distance measurements via FRET/excimer formation, or site-directed fluorescence labeling.[1]

Executive Technical Summary

This compound (PMTS) (also known as MTSEA-Pyrene) is a sulfhydryl-reactive reagent that modifies cysteine residues via a disulfide exchange reaction.[1] Its utility in protein biochemistry relies on the unique photophysical properties of the pyrene fluorophore, specifically its long excited-state lifetime and sensitivity to microenvironmental polarity.[1]

Accurate quantification of PMTS labeling (Degree of Labeling, DOL) requires precise knowledge of its molar extinction coefficient (

Key Physicochemical Properties

| Property | Value / Characteristic | Notes |

| Molar Extinction Coefficient ( | ~40,000 | At |

| Absorption Maximum ( | 341 – 344 nm | Shifts slightly based on solvent polarity.[1] |

| Molecular Weight | 326.43 g/mol | Formula: |

| Reactive Group | Methanethiosulfonate (MTS) | Highly specific for free thiols (-SH).[1] |

| Fluorescence Emission | 375 nm, 395 nm (Monomer)~460-480 nm (Excimer) | Excimer forms when two pyrenes are <10 Å apart. |

| Solubility | DMSO, DMF, Methanol | Low solubility in water; requires organic co-solvent.[1] |

Scientific Foundation: The Pyrene Chromophore

The extinction coefficient of PMTS is dominated by the pyrene moiety.[1] The methanethiosulfonate group itself absorbs in the far UV (<260 nm) and does not contribute significantly to the diagnostic peaks between 300–350 nm.[1]

Spectral Characteristics

The absorption spectrum of PMTS exhibits the characteristic "three-finger" vibrational structure of pyrene:

- Transition: The strongest absorption band, typically centered around 343 nm in polar organic solvents.[1]

-

Solvent Dependence: The

value can vary by -

Aggregation Warning: In aqueous buffers, pyrene is hydrophobic and prone to stacking (ground-state dimers).[1] This causes hypochromicity (lowering of

) and broadening of the peaks.[1] Always measure concentration in organic solvent (MeOH/EtOH) before adding to the aqueous reaction.

Mechanistic Pathway

PMTS reacts with a cysteine thiolate anion (

Figure 1: Reaction mechanism of PMTS with protein cysteine residues.[1] The reaction is reversible under reducing conditions (e.g., DTT, TCEP).

Protocol 1: Self-Validating Spectral Characterization

Rationale: Relying solely on literature values for

Materials

-

PMTS Stock (Solid)

-

Spectroscopic grade Methanol (MeOH)

-

Quartz cuvette (1 cm pathlength)

Step-by-Step Methodology

-

Prepare Primary Stock: Weigh approximately 1–2 mg of PMTS and dissolve in 1 mL of DMSO. Note: DMSO is used for solubility, but spectral measurement is best in Methanol.

-

Prepare Analytical Sample: Dilute the DMSO stock 1:100 into Methanol (e.g., 10

L stock + 990 -

Blanking: Zero the spectrophotometer using a blank of 1% DMSO in Methanol.

-

Scan: Measure absorbance from 250 nm to 400 nm.

-

Validation Check:

-

Identify the peak maximum (

), typically 341–344 nm .[1] -

Calculate the concentration of the diluted sample using Beer’s Law:

Use -

Calculate the Correction Factor (CF) for

:

-

Protocol 2: Labeling & Degree of Labeling (DOL) Calculation

Rationale: To determine the stoichiometry of labeling (pyrene:protein ratio), one must measure the absorbance of the purified conjugate and correct for the fluorophore's contribution to the protein's absorbance at 280 nm.

Experimental Workflow

-

Reduction: Treat protein (50–100

M) with TCEP (10x molar excess) for 30 min to ensure cysteines are reduced.[1] Avoid DTT if possible, or remove it thoroughly, as it will react with PMTS. -

Labeling: Add PMTS (dissolved in DMSO) to the protein solution.

-

Ratio: 5–10x molar excess of PMTS over total thiols.[1]

-

Solvent: Keep final DMSO concentration < 5% to prevent denaturation.

-

Incubation: 1 hour at Room Temperature or 4°C overnight, protected from light.

-

-

Quenching: Add excess L-Cysteine or glutathione to scavenge unreacted PMTS.[1]

-

Purification (Critical): Remove free dye via size-exclusion chromatography (e.g., PD-10 column, Zeba spin column) or extensive dialysis.[1] Free dye will artificially inflate DOL calculations.[1]

DOL Calculation Logic

Measure the absorbance of the purified conjugate at 280 nm (

Step 1: Calculate Pyrene Concentration

Step 2: Correct Protein Absorbance

Pyrene absorbs at 280 nm.[1] We must subtract this contribution to get the true protein absorbance.[1]

Step 3: Calculate Protein Concentration

Step 4: Final DOL

Figure 2: Logical flow for calculating the Degree of Labeling (DOL).

Troubleshooting & Optimization

Low Labeling Efficiency (DOL < 0.5)

-

Cause: Oxidation of protein thiols.[1]

-

Solution: Ensure rigorous reduction with TCEP immediately prior to labeling.[1] Degas buffers to remove oxygen.[1]

-

Cause: Buried Cysteines.[1]

-

Solution: Label under denaturing conditions (e.g., 2M Urea) if the cysteine is inaccessible in the native state.[1]

High Labeling Efficiency (DOL > 1.0 per site)

-

Cause: Non-specific hydrophobic binding.[1]

-

Mechanism: Pyrene is extremely hydrophobic and may stick to hydrophobic patches on the protein surface without forming a covalent bond.[1]

-

Solution: Wash the column with a buffer containing a small amount of detergent (e.g., 0.05% Tween-20) during purification to disrupt non-covalent interactions.

Precipitation

-

Cause: Aggregation of the labeled protein.[1]

-

Mechanism: Adding multiple pyrene groups can destabilize the protein.[1]

-

Solution: Lower the labeling ratio or include solubility-enhancing additives like L-Arginine in the buffer.

References

-

Sahoo, H., et al. (2008). "Molar absorption coefficient of pyrene aggregates in water."[1] Journal of Physical Chemistry B, 112(40), 12816–12823.

-

Kouyama, T., & Mihashi, K. (1981). "Fluorimetry study of N-(1-pyrenyl)iodoacetamide-labelled F-actin."[1] European Journal of Biochemistry, 114(1), 33-38.[1] (Establishes the ~40,000

standard for pyrene-protein conjugates). -

Toronto Research Chemicals. "this compound Datasheet."

-

Invitrogen (Thermo Fisher). "Molecular Probes Handbook: Thiol-Reactive Probes."[1] (General reference for calculation of DOL and Correction Factors).

Sources

Methodological & Application

Protocol for Labeling Proteins with 1-Pyrenylmethyl Methanethiosulfonate: A Guide for Researchers

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective labeling of proteins with the fluorescent probe, 1-Pyrenylmethyl methanethiosulfonate (PM-MTS). This protocol is designed to ensure scientific integrity and provide a self-validating system for reproducible and reliable results.

Introduction: The Power of Pyrene in Protein Science

Pyrene is a powerful fluorescent probe widely utilized in the study of protein structure, dynamics, and interactions. Its unique photophysical properties make it an invaluable tool for elucidating complex biological processes. The fluorescence emission spectrum of pyrene is highly sensitive to its local microenvironment, providing insights into the polarity of the probe's surroundings. Furthermore, pyrene can form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (approximately 10 Å), which exhibits a characteristic red-shifted fluorescence. This property allows for the sensitive detection of conformational changes, protein folding and unfolding, and protein-protein or protein-lipid interactions.[1]

This compound (PM-MTS) is a thiol-reactive derivative of pyrene specifically designed for the covalent labeling of cysteine residues in proteins. The methanethiosulfonate (MTS) group reacts specifically and efficiently with the sulfhydryl group of cysteine under mild conditions to form a stable disulfide bond.[2] This targeted approach allows for the site-specific introduction of the pyrene fluorophore, enabling precise interrogation of defined regions within a protein.

The Chemistry of Cysteine Labeling with PM-MTS

The labeling reaction involves the nucleophilic attack of the thiolate anion of a cysteine residue on the sulfur atom of the methanethiosulfonate group of PM-MTS. This results in the formation of a disulfide bond between the protein and the pyrene probe, with the concomitant release of methanesulfinic acid.

Reaction Mechanism:

Caption: Covalent labeling of a protein cysteine with PM-MTS.

Materials and Reagents

Key Reagents

| Reagent | Specifications | Storage |

| This compound (PM-MTS) | Molecular Weight: 326.43 g/mol | Store at -20°C, desiccated and protected from light. |

| Protein of Interest | Purified and free of interfering substances. | Store as recommended for the specific protein. |

| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless and stable reducing agent. | Store at room temperature or as specified by the manufacturer. |

| Dimethyl sulfoxide (DMSO) | Anhydrous, high-purity grade. | Store at room temperature in a desiccated environment. |

| Labeling Buffer | e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 | Prepare fresh and degas before use. |

| Quenching Reagent | e.g., L-cysteine or β-mercaptoethanol | Prepare fresh. |

| Purification Resin | e.g., Size-exclusion chromatography (SEC) resin | Store as recommended by the manufacturer. |

Buffer Preparation

Labeling Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.4):

-

Dissolve 6.06 g of Tris base and 8.77 g of NaCl in 800 mL of deionized water.

-

Adjust the pH to 7.4 with concentrated HCl.

-

Bring the final volume to 1 L with deionized water.

-

Degas the buffer by vacuum filtration or by sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before use to minimize oxidation of thiols.

Step-by-Step Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the protein of interest.

Experimental Workflow:

Caption: Workflow for labeling proteins with PM-MTS.

Protein Preparation

-

Buffer Exchange: Ensure the purified protein is in a suitable labeling buffer, free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol) from previous purification steps. This can be achieved by dialysis or using a desalting column.

-

Concentration Determination: Accurately determine the protein concentration using a preferred method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).

Reduction of Disulfide Bonds (Optional)

For proteins with intramolecular disulfide bonds that may hinder access to the target cysteine, a reduction step may be necessary.

-

Add a 5-10 fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes. TCEP is a stable reducing agent and does not need to be removed prior to the labeling reaction.

PM-MTS Stock Solution Preparation

Caution: PM-MTS is moisture-sensitive. Handle it in a dry environment.

-

Allow the vial of PM-MTS to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of PM-MTS (e.g., 10-20 mM) in anhydrous DMSO immediately before use.

Labeling Reaction

-

Molar Ratio: The optimal molar ratio of PM-MTS to protein should be determined empirically. A starting point of a 10-20 fold molar excess of PM-MTS over the protein is recommended.

-

Reaction Initiation: Add the calculated volume of the PM-MTS stock solution to the protein solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to minimize the risk of protein denaturation.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature will depend on the reactivity of the target cysteine. Protect the reaction from light.

Quenching the Reaction

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. This will react with any unreacted PM-MTS.

-

Incubate for 15-30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove unreacted PM-MTS and the quenching reagent from the labeled protein.

-

Size-Exclusion Chromatography (SEC): This is the most common and effective method. Equilibrate the SEC column with the desired storage buffer for the labeled protein. Apply the quenched reaction mixture to the column and collect the fractions corresponding to the protein peak.

-

Dialysis: Alternatively, dialyze the sample against a large volume of the storage buffer with several buffer changes.

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL represents the average number of pyrene molecules conjugated to each protein molecule. It can be determined spectrophotometrically.

-

Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (approximately 345 nm).

-

Calculate Protein Concentration:

-

First, calculate the correction factor (CF) for the absorbance of pyrene at 280 nm. This is typically around 0.15 (A₂₈₀/A₃₄₅).

-

Protein Concentration (M) = [A₂₈₀ - (A₃₄₅ x CF)] / ε_protein

-

Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Pyrene Concentration:

-

Pyrene Concentration (M) = A₃₄₅ / ε_pyrene

-

The molar extinction coefficient of pyrene (ε_pyrene) is approximately 40,000 M⁻¹cm⁻¹ at its absorbance maximum.[1]

-

-

-

Calculate DOL:

-

DOL = Pyrene Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 1 and 3. Higher DOL values can lead to fluorescence quenching and protein precipitation.[3]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inaccessible cysteine residue. | Consider partial denaturation of the protein with a low concentration of a denaturant (e.g., 0.1-1 M urea or guanidinium chloride) during labeling. Perform a reduction step with TCEP. |

| Inactive PM-MTS. | Prepare a fresh stock solution of PM-MTS in anhydrous DMSO immediately before use. Ensure proper storage of the solid reagent. | |

| Incorrect buffer pH. | The labeling reaction is most efficient at a pH range of 7.0-8.0. | |

| Protein Precipitation | High degree of labeling. | Reduce the molar excess of PM-MTS in the labeling reaction to achieve a lower DOL. |

| Hydrophobicity of the pyrene moiety. | Perform the labeling and purification steps at 4°C. Include stabilizing agents such as glycerol (5-10%) or non-ionic detergents in the buffers. | |

| High protein concentration. | Work with a lower protein concentration during the labeling reaction. |

Applications of Pyrene-Labeled Proteins

Proteins labeled with PM-MTS can be utilized in a wide range of applications to study:

-

Protein Conformational Changes: Changes in the local environment of the pyrene probe will be reflected in its fluorescence emission spectrum.

-

Protein Folding and Unfolding: Monitoring the fluorescence properties of pyrene during denaturation and renaturation experiments can provide insights into the folding pathway.

-

Protein-Protein Interactions: The formation of pyrene excimers upon the association of two labeled protein molecules can be used to study dimerization and oligomerization.

-

Protein-Ligand Binding: Ligand-induced conformational changes can be detected by alterations in the pyrene fluorescence.

-

Membrane Protein Structure and Dynamics: The sensitivity of pyrene to the polarity of its environment makes it an excellent probe for studying the insertion and conformation of proteins in lipid bilayers.[2]

Conclusion

The protocol outlined in this application note provides a robust framework for the successful labeling of proteins with this compound. By carefully controlling the experimental conditions and performing thorough characterization of the labeled product, researchers can confidently employ this powerful fluorescent probe to gain valuable insights into the intricate world of protein science.

References

-

Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: a probe to study protein conformation and conformational changes. Molecules (Basel, Switzerland), 16(9), 7909–7935. [Link]

-

Berliner, L. J., & Grunwald, J. (1986). Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label. Analytical biochemistry, 154(1), 240–245. [Link]

-

Sahoo, H., & Krishnamoorthy, G. (2004). Probing the microsecond dynamics of proteins using pyrene fluorescence. Journal of photochemistry and photobiology. B, Biology, 76(1-3), 1–11. [Link]

-

Shapiro, A. B. (2016). Why is my protein precipitating after fluorescent labeling?. ResearchGate. [Link]

Sources

Application Note & Protocol: Unveiling Molecular Dynamics with 1-Pyrenylmethyl Methanethiosulfonate in Single-Molecule Spectroscopy

Introduction: The Power of a Single Molecule

In the realm of molecular biology and drug discovery, observing the average behavior of millions of molecules can often mask the intricate, transient, and often crucial actions of individual players. Single-molecule spectroscopy pierces through this ensemble averaging, allowing us to witness the real-time dynamics of individual proteins, nucleic acids, and their complexes. This powerful approach provides unprecedented insights into conformational changes, binding events, and enzymatic activities that are fundamental to biological function and disease.

The key to a successful single-molecule experiment lies in the ability to specifically label a molecule of interest with a reporter probe, typically a fluorophore, whose signal can be detected with high sensitivity. The choice of the fluorescent probe is paramount, as its photophysical properties and labeling chemistry dictate the quality and type of information that can be obtained.

This application note details the use of 1-Pyrenylmethyl methanethiosulfonate (PM-MTS) , a versatile and powerful fluorescent probe for single-molecule studies. We will explore its unique properties, provide detailed protocols for its application, and discuss its utility in elucidating complex molecular mechanisms.

This compound (PM-MTS): A Unique Probe for Cysteine Labeling

PM-MTS is a thiol-reactive fluorescent dye that specifically targets cysteine residues in proteins. The methanethiosulfonate (MTS) group reacts with the sulfhydryl group of a cysteine to form a stable disulfide bond, covalently attaching the pyrene fluorophore to the protein of interest.

Key Advantages of PM-MTS in Single-Molecule Spectroscopy:

-

Specificity for Cysteine: The MTS group provides high selectivity for cysteine residues, which are often less abundant than other amino acids, allowing for site-specific labeling. This is particularly advantageous when cysteine residues are engineered into specific locations on a protein to probe local conformational changes.

-

Sensitivity to Local Environment: The fluorescence emission of the pyrene moiety is highly sensitive to its local environment. This property can be exploited to report on changes in protein conformation, solvent accessibility, or binding to other molecules.

-

Excimer Formation: Pyrene is well-known for its ability to form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (typically <10 Å). This excimer exhibits a characteristic red-shifted emission spectrum compared to the monomer. This unique feature can be harnessed to measure intramolecular or intermolecular distances and their dynamics in real-time.

-

Favorable Photophysical Properties: Pyrene has a relatively long fluorescence lifetime, which can be advantageous for certain types of single-molecule measurements.

Experimental Protocol: Labeling Proteins with PM-MTS

This protocol provides a general framework for labeling a protein containing a single reactive cysteine with PM-MTS. Optimization may be required for specific proteins.

Reagent Preparation:

-

Protein Stock Solution: Prepare a stock solution of your purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). The buffer should be free of any reducing agents like DTT or β-mercaptoethanol, which will compete with the protein's cysteine for reaction with PM-MTS.

-

PM-MTS Stock Solution: Prepare a 10-20 mM stock solution of PM-MTS in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare this solution fresh immediately before use, as MTS reagents can be susceptible to hydrolysis.

Labeling Reaction:

-

Reduction of Cysteine (Optional but Recommended): If the cysteine residue(s) on your protein may be oxidized, it is advisable to pre-treat the protein with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before the labeling reaction. If using DTT, it must be removed by dialysis or a desalting column prior to adding PM-MTS.

-

Reaction Setup: In a microcentrifuge tube, combine the protein solution with the PM-MTS stock solution. A 10- to 20-fold molar excess of PM-MTS over the protein is a good starting point. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature will depend on the reactivity of the specific cysteine residue. The reaction should be carried out in the dark to prevent photobleaching of the pyrene fluorophore.

Purification of the Labeled Protein:

-

Removal of Unreacted Dye: It is crucial to remove the unreacted PM-MTS from the labeled protein, as free dye can contribute to high background fluorescence in single-molecule experiments. This can be achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Quantification of Labeling Efficiency: The efficiency of the labeling reaction can be determined spectrophotometrically. Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of pyrene (around 340 nm). The labeling efficiency can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and pyrene.

Application: Probing Protein Dynamics with PM-MTS

Once the protein is labeled with PM-MTS, it can be used in a variety of single-molecule spectroscopy experiments. A common application is to use total internal reflection fluorescence (TIRF) microscopy to immobilize the labeled protein on a surface and observe the fluorescence of individual molecules.

Workflow for Single-Molecule Imaging with PM-MTS:

Figure 1: A generalized workflow for a single-molecule fluorescence experiment using a PM-MTS labeled protein.

Data Interpretation:

The fluorescence signal from a single PM-MTS labeled protein can provide a wealth of information:

-

Fluorescence Intensity Fluctuations: Changes in the local environment of the pyrene probe due to protein conformational changes can lead to fluctuations in its fluorescence intensity. Analyzing the time trajectory of these fluctuations can reveal the kinetics of these conformational dynamics.

-

Fluorescence Quenching: If another molecule (e.g., a quencher) binds near the PM-MTS label, the fluorescence can be quenched. This can be used to study binding and dissociation events at the single-molecule level.

-

smFRET (Single-Molecule Förster Resonance Energy Transfer): If a second fluorophore (an acceptor) is also present on the protein, FRET can occur between the pyrene donor and the acceptor. Changes in the FRET efficiency report on the distance between the two probes, providing a molecular ruler to measure conformational changes.

Chemical Reaction of PM-MTS with Cysteine

The covalent labeling of a protein with PM-MTS proceeds via a nucleophilic attack of the thiolate anion of the cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond and the release of methanesulfinic acid.

Figure 2: The chemical reaction between a protein's cysteine residue and this compound (PM-MTS).

Conclusion

This compound is a powerful tool for the site-specific labeling of proteins for single-molecule spectroscopy studies. Its unique photophysical properties, particularly its environmental sensitivity and ability to form excimers, provide a versatile platform for investigating a wide range of biological processes at the single-molecule level. The protocols and principles outlined in this application note serve as a starting point for researchers and drug development professionals to harness the power of PM-MTS in their own investigations of molecular dynamics.

References

Application Note: Site-Specific Py-MTS Labeling for Real-Time Protein Folding Kinetics

Executive Summary

Understanding the atomic-level choreography of protein folding requires probes that are sensitive to local environmental changes without perturbing the folding trajectory itself. Pyrene-Methanethiosulfonate (Py-MTS) represents a gold-standard class of reagents for this purpose. Unlike irreversible maleimides, Py-MTS reacts with cysteine thiols via a reversible disulfide exchange, allowing for highly specific, stoichiometric labeling.

This guide details the application of Py-MTS to map folding pathways. By introducing a cysteine at a strategic site and labeling it with pyrene, researchers can exploit the fluorophore’s extreme sensitivity to polarity (hydrophobic vs. hydrophilic environments) and its ability to form excimers, thereby tracking conformational transitions in real-time.

Key Advantages of Py-MTS

-

Reversibility: The formed disulfide bond can be cleaved with reducing agents (DTT/TCEP), allowing recovery of the native protein if needed.

-

Specificity: MTS reagents react almost exclusively with free thiols, minimizing off-target lysine modification common with succinimidyl esters.

-

Environmental Sensitivity: Pyrene fluorescence intensity and lifetime change dramatically upon burial within a hydrophobic core, serving as an excellent reporter for folding events.

Chemical Mechanism & Experimental Logic

The Chemistry of Py-MTS

The reaction involves the nucleophilic attack of a thiolate anion (Protein-S⁻) on the sulfenyl sulfur of the methanethiosulfonate group. The leaving group is methanesulfinic acid.

Reaction Scheme:

Experimental Workflow Visualization

The following diagram outlines the critical path from mutagenesis to kinetic data acquisition.

Figure 1: Strategic workflow for Py-MTS labeling. Note the critical "Desalting" step; MTS reagents are instantly quenched by free reducing agents.

Protocol 1: Site-Specific Labeling with Py-MTS

Objective: To covalently attach the pyrene fluorophore to a specific cysteine residue.

Reagents & Equipment[1][2][3][4][5][6]

-

Protein Stock: Purified single-cysteine mutant (50–100 µM) in Labeling Buffer.

-

Labeling Buffer: 20 mM MOPS or HEPES, 150 mM NaCl, pH 7.0–7.5. (Avoid Tris if possible, as it contains amines, though MTS is thiol-specific, pH control is better in MOPS).

-

Reducing Agent: DTT (Dithiothreitol) solid or 1 M stock.

-

Py-MTS Stock: 20 mM in Acetonitrile or DMSO. Note: Prepare fresh or store single-use aliquots at -80°C. MTS hydrolyzes in water.

-

Desalting Column: PD-10 or Zeba Spin Columns.

Step-by-Step Methodology

-

Pre-Reduction (Essential):

-

Proteins often form disulfide dimers during storage. Incubate the protein with 10 mM DTT for 30 minutes at room temperature to ensure all cysteines are in the free thiol (-SH) state.

-

-

Removal of Reductant (The "Make or Break" Step):

-

Logic: Py-MTS reacts with DTT faster than with the protein. You must remove DTT completely.

-

Pass the reduced protein through a desalting column (e.g., PD-10) equilibrated with degassed Labeling Buffer.

-

Verify: Collect the protein fraction.[1] Ensure no DTT carryover.

-

-

Labeling Reaction:

-

Immediately after desalting, add Py-MTS to the protein solution.

-

Ratio: Use a 5:1 to 10:1 molar excess of Py-MTS over protein.

-

Solvent Note: Keep the final concentration of organic solvent (DMSO/Acetonitrile) below 5% (v/v) to prevent denaturation.

-

Incubation: Incubate for 1 hour at room temperature or overnight at 4°C in the dark (Pyrene is light-sensitive).

-

-

Quenching and Purification:

-

The reaction is usually complete within minutes to an hour due to the high reactivity of MTS.

-

Remove excess free Py-MTS using a second desalting step or dialysis against the Storage Buffer.

-

-

Quality Control (Degree of Labeling - DOL):

-

Measure absorbance at 280 nm (

) and 343 nm ( -

Calculate DOL using the Beer-Lambert Law.

- at 343 nm.

-

Correction Factor (CF) for Pyrene at 280 nm is

.

-

Protocol 2: Kinetic Folding Assay (Stopped-Flow)

Objective: Monitor the transition from unfolded to folded state by tracking Pyrene fluorescence changes.

Experimental Setup

-

Instrument: Stopped-Flow Spectrofluorometer (e.g., Bio-Logic, Applied Photophysics).

-

Excitation: 340 nm (Pyrene absorption max).

-

Emission:

-

Monomer: > 370 nm (Cut-off filter) or 376/395 nm (Monochromator).

-

Excimer: ~460–480 nm (Only if dual-labeled or aggregating).

-

Workflow Visualization: The Mixing Event

Figure 2: Stopped-flow schematic. Rapid dilution of denaturant triggers folding, monitored by Pyrene fluorescence.

Step-by-Step Methodology

-

Unfolding:

-

Denature the Py-MTS labeled protein in 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea overnight. Ensure thermodynamic equilibrium is reached.

-

-

Refolding Trigger:

-

Load Syringe A with Unfolded Protein (in 6 M GuHCl).

-

Load Syringe B with Refolding Buffer (Native Buffer, 0 M GuHCl).

-

Mixing Ratio: Typically 1:10 (Protein:Buffer). This dilutes the GuHCl from 6 M to ~0.6 M, triggering folding.

-

-

Data Acquisition:

-

Set the stopped-flow trigger.

-

Acquire data on a logarithmic time scale (if folding spans ms to seconds) or linear scale.

-

Average 5–10 shots to improve Signal-to-Noise (S/N) ratio.

-

-

Data Analysis:

-

Fit the resulting fluorescence decay/increase to a sum of exponentials:

-

Where

represents the rate constant of the folding phase

-

Data Interpretation & Troubleshooting

Interpreting Pyrene Signals

| Observation | Structural Implication |

| Fluorescence Increase | Pyrene moved from a hydrophilic (solvent-exposed) to a hydrophobic (buried) environment. |

| Fluorescence Decrease | Pyrene moved to a more solvent-exposed environment or is near a quenching group (e.g., disulfide, Trp). |

| Excimer Band (~460nm) | Two pyrene probes are within ~10 Å of each other. Indicates tertiary contact formation or aggregation. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Labeling Efficiency (<20%) | Incomplete reduction or DTT carryover. | Increase DTT time; Use fresh desalting columns; Check pH (must be >7.0). |

| Protein Precipitation | Pyrene is hydrophobic; destabilizes the protein. | Reduce labeling ratio; Add low conc. of detergent or glycerol; Test a different cysteine site. |

| No Signal Change | Probe location is not sensitive to folding. | The residue might be solvent-exposed in both folded and unfolded states. Move the cysteine to the hydrophobic core. |

| Fast Phase Missing | Reaction faster than instrument dead time. | The "Burst Phase" occurred. Use Continuous-Flow or T-Jump methods for sub-millisecond resolution. |

References

-

G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved from [Link]

- Udgaonkar, J. B. (2008). Multiple routes and structural heterogeneity in protein folding. Annual Review of Biophysics. (Contextual grounding on kinetic folding assays).

- Battiste, J. L., & Wagner, G. (2000). Utilization of site-directed spin labeling and high-resolution heteronuclear nuclear magnetic resonance for global fold determination of large proteins with limited nuclear overhauser effect data. Biochemistry. (Foundational text on MTS-linked probe chemistry).

Sources

Application Note: Py-MTS as a Probe for Lipid-Protein Interactions

Executive Summary

(1-Pyrenyl)methyl methanethiosulfonate (Py-MTS , also known as MTS-Pyrene) is a specialized sulfhydryl-reactive fluorescent probe designed to map the topology and environmental exposure of membrane proteins. Unlike general labeling reagents, Py-MTS exploits the unique photophysical properties of the pyrene fluorophore—specifically its vibronic band sensitivity to solvent polarity (the "Ham Effect")—to distinguish between residues facing the aqueous phase and those buried within the lipid bilayer.

This guide provides a comprehensive workflow for using Py-MTS to characterize lipid-protein interactions, determine residue insertion depths, and monitor conformational changes in ion channels, transporters, and GPCRs.

Scientific Foundation: The Pyrene Polarity Scale

The utility of Py-MTS rests on the environmental sensitivity of the pyrene emission spectrum. When excited (typically at ~340–350 nm), monomeric pyrene exhibits five distinct vibronic bands in its fluorescence emission spectrum (370–400 nm).

The I1/I3 Ratio

The ratio of the fluorescence intensity of the first vibronic band (I1, ~375 nm) to the third vibronic band (I3, ~386 nm) serves as a molecular ruler for environmental polarity.

| Environment | Polarity | I1/I3 Ratio | Physical Interpretation |

| Aqueous Buffer | High | 1.6 – 1.9 | Residue is water-exposed (loop, pore, or surface). |

| Protein Surface | Medium | 1.2 – 1.5 | Residue is partially buried or in a polar pocket. |

| Lipid Bilayer | Low | 0.6 – 0.9 | Residue is facing the hydrophobic lipid acyl chains. |

Expert Insight: The I1 band corresponds to a "symmetry-forbidden" transition that is enhanced by polar solvents, while the I3 band is relatively insensitive to polarity. Therefore, a decrease in the I1/I3 ratio indicates insertion into the lipid membrane.

Experimental Workflow Visualization

The following diagram outlines the critical path for a Py-MTS cysteine scanning experiment.

Caption: End-to-end workflow for Py-MTS mapping. Critical checkpoints include removal of reducing agents before labeling and removal of free probe before spectroscopy.

Detailed Protocol: Py-MTS Labeling and Analysis

Phase A: Sample Preparation

Prerequisite: A "Cys-less" background protein with a single introduced cysteine at the site of interest. Native cysteines must be mutated to Ser/Ala or proven to be unreactive.

-

Purification: Purify the membrane protein in a suitable detergent (e.g., DDM, DM) that maintains stability.

-

Reduction: Incubate protein (10–50 µM) with 5 mM DTT for 30 minutes to ensure the target cysteine is reduced.

-

Desalting (CRITICAL): DTT reacts instantly with Py-MTS. You must remove DTT completely using a PD-10 desalting column or Zeba spin column equilibrated in Labeling Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2x CMC detergent).

-

Note: Avoid buffers with primary amines (Tris) if possible, though MTS is thiol-specific; HEPES or MOPS is safer to prevent side reactions at higher pH.

-

Phase B: Labeling Reaction

-

Stock Preparation: Dissolve Py-MTS in anhydrous DMSO to 10–50 mM. Prepare fresh; MTS reagents hydrolyze in water.

-

Reaction: Add Py-MTS to the protein solution at a 10:1 to 20:1 molar excess (Probe:Protein).

-

Example: To 1 mL of 10 µM protein, add 1-2 µL of 100 mM Py-MTS stock.

-

-

Incubation: Incubate for 15–30 minutes at Room Temperature or 1 hour on ice in the dark.

-

Why? MTS reactions are extremely fast (seconds to minutes) compared to maleimides. Long incubations increase non-specific hydrophobic partitioning.

-

-

Quenching: Stop the reaction by adding L-Cysteine (5 mM final) or DTT.

-

Purification: Remove free Py-MTS using a size-exclusion column (e.g., Superdex 200) or extensive dialysis.

-

Validation: Measure absorbance at 280 nm (protein) and 343 nm (pyrene). Calculate labeling efficiency using

.

-

Phase C: Fluorescence Spectroscopy

-

Setup: Use a quartz cuvette (semi-micro if volume is limited).

-

Parameters:

-

Excitation: 345 nm (slit width 2–5 nm).

-

Emission Scan: 360 nm – 550 nm (slit width 2–5 nm).

-

Integration: 0.5 – 1.0 seconds.

-

-

Background Subtraction: Record a "Buffer + Detergent" blank and subtract it from the protein spectrum. This is vital to remove Raman scattering peaks which can interfere with the I1 band.

Data Analysis & Interpretation

Calculating the Ratio

Extract the peak intensities from the corrected spectrum:

Topology Assignment Logic

When scanning a transmembrane helix (e.g., residues 50 through 75):

-

Lipid Facing: Residues with Ratio < 1.0.

-

Water Facing (Pore/Loop): Residues with Ratio > 1.4.

-

Periodicity: Plotting Ratio vs. Residue Number often reveals an

-helical periodicity (3.6 residues/turn).-

Sinusoidal Fit:

-

Diagram: Polarity Sensing Mechanism

Caption: The "Ham Effect" visualized. High polarity enhances the I1 transition, while the lipid environment suppresses it.

Advanced Application: Depth of Insertion (Parallax Method)

To determine how deep a residue is buried, compare the fluorescence quenching by two different spin-labeled lipids:

-

5-DSA (Doxyl Stearic Acid): Quencher near the headgroup (shallow).

-

16-DSA: Quencher deep in the bilayer core.

Protocol:

-

Reconstitute Py-MTS labeled protein into liposomes containing 10% 5-DSA or 16-DSA.

-

Measure fluorescence intensity (

) relative to control liposomes without quencher ( -

Calculate quenching efficiency using the Stern-Volmer equation.

-

If quenching is higher with 16-DSA, the residue is deep in the membrane. If higher with 5-DSA, it is near the interface.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Solution |

| Broad peak at 470 nm | Excimer Formation | Two pyrenes are <10 Å apart. Reduce labeling ratio or check if the protein forms dimers bringing cysteines close. |

| No Fluorescence | Disulfide Bond | The target cysteine oxidized before labeling. Re-treat with DTT and desalt immediately before adding Py-MTS. |

| High Background | Free Probe | Py-MTS is hydrophobic and sticks to detergent micelles. Increase washing steps or use a specific affinity column for the protein. |

| Ratio ~1.2 everywhere | Micelle Shielding | In detergent micelles, the "lipid" vs "water" distinction is blurred compared to liposomes. Reconstitute into lipid bilayers for sharper contrast. |

References

-

Kalyanaraman, V., et al. (1987). "The vibronic fine structure of the fluorescence emission spectrum of pyrene as a molecular probe of polarity." Journal of the American Chemical Society. Link

-

Dunham, T. D., & Farrens, D. L. (1999). "Conformational changes in rhodopsin: Movement of helix F detected by site-directed spin labeling and fluorescence spectroscopy." Journal of Biological Chemistry. Link

-

Perozo, E., et al. (1999). "Structural rearrangements underlying K+-channel activation gating." Science. (Demonstrates the principles of residue accessibility scanning). Link

-

Sahoo, H. (2012). "Pyrene: A Probe to Study Protein Conformation and Conformational Changes." Journal of Fluorescence. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Pyrene Photobleaching in Microscopy

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyrene-based fluorescence microscopy. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of pyrene photobleaching. Here, we move beyond simple procedural lists to explain the underlying causality of experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is pyrene and why is it a valuable fluorescent probe?

Pyrene is a polycyclic aromatic hydrocarbon that serves as a valuable fluorescent probe due to its unique photophysical properties. It exhibits a long fluorescence lifetime and its emission spectrum is highly sensitive to the polarity of its local environment. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations.[1][2] This results in a distinct, red-shifted emission band, allowing for ratiometric measurements of processes like membrane fluidity and protein-protein interactions.[1][2]

Q2: What is photobleaching and why is pyrene susceptible to it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[3][4] This process is a significant challenge in fluorescence microscopy, especially during time-lapse imaging.[4] Pyrene, like many fluorophores, is susceptible to photobleaching primarily through its interaction with molecular oxygen in its excited triplet state.[3][5] This interaction generates reactive oxygen species (ROS) that can chemically attack and degrade the pyrene molecule, rendering it non-fluorescent.[3]

Q3: What are the primary factors that accelerate pyrene photobleaching?

Several factors can exacerbate the rate of pyrene photobleaching during a microscopy experiment:

-

High Excitation Light Intensity: Increased light intensity leads to a higher population of excited-state pyrene molecules, increasing the probability of intersystem crossing to the triplet state and subsequent ROS generation.[6]

-

Prolonged Exposure Time: The longer the sample is illuminated, the more cycles of excitation and emission the pyrene molecules undergo, accumulating photochemical damage over time.[6][7]

-

Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including pyrene.[3][5][8]

-

Local Environment: The chemical and physical properties of the sample medium, such as pH and the presence of oxidizing or reducing agents, can influence the stability of the excited pyrene molecule.[6]

The Mechanism of Pyrene Photobleaching

To effectively troubleshoot photobleaching, it is crucial to understand the underlying photophysical processes. The Jablonski diagram below illustrates the potential fates of a pyrene molecule upon excitation.

Caption: Jablonski diagram illustrating pyrene's electronic state transitions.[9][10][11][12]

Upon absorbing a photon, a pyrene molecule transitions from its ground state (S0) to an excited singlet state (S1). From S1, it can return to S0 by emitting a photon (fluorescence) or undergo intersystem crossing (ISC) to the long-lived triplet state (T1). It is in this triplet state that the pyrene molecule is most vulnerable to interactions with molecular oxygen, leading to the formation of damaging reactive oxygen species (ROS) and subsequent photobleaching.[3][4]

Troubleshooting Guide: A Multi-faceted Approach to Mitigating Pyrene Photobleaching

Effectively combating photobleaching requires a combination of strategies that address the core contributing factors. This guide provides a systematic workflow for optimizing your imaging experiments.

Caption: A logical workflow for troubleshooting pyrene photobleaching.

Optimize Imaging Parameters

The first and most crucial step is to minimize the photon dose delivered to your sample without compromising image quality.

Q: How do I reduce excitation intensity without losing my signal?

A: The goal is to find the lowest possible light intensity that still provides a sufficient signal-to-noise ratio (SNR).[6]

-

Reduce Laser Power/Lamp Intensity: Start with a low power setting and gradually increase it until you can clearly distinguish your signal from the background.

-

Use Neutral Density (ND) Filters: ND filters attenuate the excitation light without altering its spectral properties, providing a simple way to reduce intensity.[6][13]

-

Increase Detector Gain/EM Gain: Instead of increasing excitation power, amplify the emitted signal at the detector level. Be mindful that excessive gain can increase noise.

-

Increase Exposure Time: A longer exposure time can compensate for lower excitation intensity.[14] However, this must be balanced with the need to capture dynamic events and the potential for stage drift.

Q: How can I minimize the duration of light exposure?

A: Limit the sample's time under the excitation beam to only the essential data acquisition periods.[13][15]

-

Use Appropriate Frame Rates: For time-lapse imaging, acquire images at the slowest frequency necessary to capture the biological process of interest.[6]

-

Minimize "Wasted" Light: Avoid prolonged viewing of the sample through the eyepieces while not actively acquiring data.[13] Use transmitted light for initial focusing and locating the region of interest whenever possible.[16]

-

Synchronize Illumination: Utilize hardware and software solutions that synchronize the light source with the camera's acquisition, ensuring the sample is only illuminated during the actual exposure time.[17]

Table 1: Impact of Imaging Parameters on Photobleaching and Signal Quality

| Parameter | Effect on Photobleaching | Effect on Signal | Recommendation |

| Excitation Intensity | Directly proportional | Increases signal brightness | Use the lowest intensity that provides adequate SNR.[6] |

| Exposure Time | Directly proportional | Increases signal collected | Balance with temporal resolution needs.[6][15] |

| Detector Gain | No direct effect | Amplifies signal and noise | Increase gain before increasing excitation power. |

| Acquisition Speed | Inversely proportional | Reduces signal per frame | Use the slowest speed that resolves the event.[6] |

Employ Antifade Reagents

For fixed samples, antifade mounting media are essential for preserving fluorescence.[15][18] These reagents contain chemicals that scavenge free radicals and reduce the rate of photobleaching.[19]

Q: What are the common types of antifade reagents and how do they work?

A: Antifade reagents are typically composed of free radical scavengers that neutralize the reactive oxygen species generated during fluorescence excitation.[19] The exact mechanisms are not fully understood but are thought to involve quenching the triplet state of the fluorophore or scavenging ROS.

Table 2: Common Antifade Reagents

| Reagent | Properties | Considerations |

| p-Phenylenediamine (PPD) | Highly effective but can be toxic and may cause autofluorescence.[19] | Can quench some fluorophores and is less suitable for blue/green emitters.[19] |

| n-Propyl gallate (NPG) | A common and effective antioxidant.[20] | Can be prepared in the lab.[20] |

| 1,4-diazabicyclo[6][6][6]octane (DABCO) | A widely used and effective antifade agent.[6] | |

| Trolox | A water-soluble vitamin E analog with antioxidant properties, suitable for both fixed and live-cell imaging.[13] | Low cytotoxicity makes it a good choice for live-cell experiments.[13] |

Q: Are there commercial antifade mounting media you recommend?

A: Several excellent commercial options are available, offering optimized and stable formulations.

-

VECTASHIELD®: A widely used mounting medium known for its effective antifade properties.[7][21][22][23] It is available in hardening and non-hardening formulations.[7]

-

ProLong™ Gold and ProLong™ Diamond: These mountants are known for their strong antifade protection and ability to preserve signal intensity over time.[6][24][25]

Experimental Protocol: Preparing n-Propyl Gallate (NPG) Antifade Mounting Medium [20]

-

Prepare a 10X PBS stock solution.

-

Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.

-

In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).

-

Slowly add 0.1 parts of the 20% n-propyl gallate stock solution to the PBS/glycerol mixture dropwise while stirring rapidly.

-

Store the final mounting medium at -20°C in small aliquots, protected from light.

Implement Oxygen Scavenging Systems

Given that oxygen is a primary culprit in pyrene photobleaching, removing it from the imaging medium can dramatically improve fluorophore stability, especially in live-cell imaging.[3][8][26]

Q: How do oxygen scavenging systems work?

A: These are typically enzymatic systems that consume dissolved oxygen in the sample chamber. A common system is the glucose oxidase and catalase (GO-CAT) system.[27]

-

Glucose oxidase catalyzes the oxidation of glucose, consuming oxygen in the process.

-

Catalase breaks down the hydrogen peroxide byproduct of the glucose oxidase reaction, which can also be damaging to cells.[27]

Q: Are there commercial oxygen scavenging systems available?

A: Yes, companies like Hypermol offer optimized oxygen scavenging systems such as FluMaXx VLS, which are designed for fluorescence microscopy applications.[27]

Experimental Protocol: Setting up a Glucose Oxidase/Catalase (GO-CAT) Oxygen Scavenging System

-

Prepare your imaging buffer (e.g., PBS or cell culture medium without serum).

-

To your imaging buffer, add:

-

Glucose to a final concentration of ~10 mM.

-

Glucose oxidase to a final concentration of ~0.5 mg/mL.

-

Catalase to a final concentration of ~0.1 mg/mL.

-

-

Gently mix the solution and add it to your sample chamber just before imaging.

-

Seal the chamber to prevent re-oxygenation from the atmosphere.

Note: The optimal concentrations of enzymes and glucose may need to be empirically determined for your specific cell type and experimental setup.

Consider Fluorophore Alternatives

If extensive optimization of the above strategies does not sufficiently mitigate photobleaching, it may be necessary to consider alternative fluorescent probes for your application.[15][18]

Q: What are some more photostable alternatives to pyrene?

A: While pyrene's unique properties are often ideal, other classes of dyes offer superior photostability.

-

Alexa Fluor™ Dyes: Known for their brightness and high photostability across the spectrum.[6]

-

DyLight™ Fluors: Another class of highly photostable dyes.[18]

-

Push-pull pyrene derivatives: Some modified pyrene structures have been shown to have significantly improved photostability compared to the parent molecule.[28]

When choosing an alternative, consider the spectral properties, quantum yield, and environmental sensitivity required for your experiment.

Conclusion

Dealing with pyrene photobleaching is a manageable challenge that requires a systematic and multi-pronged approach. By understanding the underlying mechanisms and diligently applying the troubleshooting strategies outlined in this guide—optimizing imaging parameters, utilizing antifade reagents, implementing oxygen scavenging systems, and considering alternative probes when necessary—you can significantly enhance the quality and reliability of your fluorescence microscopy data.

References

-

KEYENCE America. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.[Link]

-

Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science. [Link]

-

Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging.[Link]

-

Gaus, K., et al. (2006). Fluorescence imaging of pyrene-labeled lipids in living cells. PubMed. [Link]

-

News-Medical. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.[Link]

-

ResearchGate. (a) Jablonski diagram illustrating photophysical processes that can...[Link]

-

Cole-Parmer. Vector Laboratories VECTASHIELD® Antifade Mounting Medium with PI, 10 ml.[Link]

-

Hypermol. FluMaXx VLS (Oxygen scavenger for single molecule imaging).[Link]

-

ResearchGate. Simplified Jablonski diagram illustrating the photophysical processes...[Link]

-

HORIBA. What is the Jablonski Diagram?[Link]

-

ACS Publications. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.[Link]

-

The Company of Biologists. Scavenging of reactive oxygen species mimics the anoxic response in goldfish pyramidal neurons.[Link]

-

PMC. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes.[Link]

-

PMC. Metal-Enhanced Excimer (P-type) Fluorescence.[Link]

-

MDPI. Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications.[Link]

-

ResearchGate. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes.[Link]

-

PubMed. Color-Change Photoswitching of an Alkynylpyrene Excimer Dye.[Link]

-

Wikipedia. Jablonski diagram.[Link]

-

BenchSci. Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples.[Link]

-

ResearchGate. Simplified Jablonski diagram illustrating the photophysical processes...[Link]

-

Wikipedia. Photobleaching.[Link]

-

MDPI. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications.[Link]

-

ResearchGate. Fluorescence probes used for detection of reactive oxygen species.[Link]

-

Andor. How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging.[Link]

-

RSC Publishing. Pyrene-substituted ethenes: aggregation-enhanced excimer emission and highly efficient electroluminescence.[Link]

-

Thermo Fisher Scientific. (2018, February 5). 4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images.[Link]

-

Reddit. (2025, March 13). What do you use to reduce phototoxicity/photobleaching during live cell imaging ?[Link]

-

ResearchGate. (PDF) Photobleaching.[Link]

-

MDPI. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye.[Link]

-

ResearchGate. How can we prevent photobleaching in fluorescent labeled protein stock solution?[Link]

-

PubMed. Bright and photostable push-pull pyrene dye visualizes lipid order variation between plasma and intracellular membranes.[Link]

-

YouTube. (2020, April 1). The Photochemistry of Pyrene.[Link]

-

Wiley Online Library. Live-Cell-Permeable Poly(p-phenylene ethynylene).[Link]

Sources

- 1. Metal-Enhanced Excimer (P-type) Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Photobleaching - Wikipedia [en.wikipedia.org]

- 5. Color-Change Photoswitching of an Alkynylpyrene Excimer Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 7. coleparmer.com [coleparmer.com]